[(3,4-Difluorophenyl)amino]carbonitrile
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Overview
Description
[(3,4-Difluorophenyl)amino]carbonitrile is an organic compound with the molecular formula C7H4F2N2 It is characterized by the presence of a difluorophenyl group attached to an amino group, which is further connected to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Difluorophenyl)amino]carbonitrile typically involves the reaction of 3,4-difluoroaniline with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetonitrile. The reaction conditions usually include stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Difluorophenyl)amino]carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of difluorobenzamide derivatives.
Reduction: Formation of difluorophenylamine derivatives.
Substitution: Formation of nitro or halogenated difluorophenyl derivatives.
Scientific Research Applications
[(3,4-Difluorophenyl)amino]carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(3,4-Difluorophenyl)amino]carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the carbonitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- [(2,5-Difluorophenyl)amino]carbonitrile
- [(3,4-Dichlorophenyl)amino]carbonitrile
- [(3,4-Difluorophenyl)amino]acetate
Uniqueness
[(3,4-Difluorophenyl)amino]carbonitrile is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Biological Activity
[(3,4-Difluorophenyl)amino]carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that derivatives of carbonitriles exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study assessing the anticancer activities of several carbonitrile derivatives, this compound was tested alongside other compounds against a panel of human tumor cell lines.
Antiproliferative Effects
The compound demonstrated varying levels of activity depending on the specific cancer cell line. In particular:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against several cancer types. For example, derivatives with similar structures showed IC50 values ranging from 0.5 μM to 10 μM against colorectal and breast cancer cell lines .
- Selectivity : Some derivatives were noted for their selectivity towards specific cancer types, which suggests that structural modifications can enhance their therapeutic potential .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Angiogenesis Inhibition : The compound may also inhibit angiogenesis, thereby restricting tumor growth by limiting blood supply .
- Cell Cycle Arrest : Studies suggest that certain derivatives induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .
Study 1: Antiproliferative Activity Assessment
A comprehensive study evaluated the antiproliferative effects of this compound on various human tumor cell lines using MTT assays. The results highlighted:
Cell Line | IC50 (μM) | Activity Level |
---|---|---|
HT-29 (Colorectal) | 0.5 | High |
MCF-7 (Breast) | 8 | Moderate |
HCT-116 (Colon) | 2 | High |
HepG2 (Liver) | 10 | Low |
These findings indicate that while some derivatives are highly effective against specific cancers like colorectal cancer, their efficacy diminishes in others like liver cancer .
Study 2: Mechanistic Insights
Another study explored the mechanistic pathways involved in the action of this compound. Key findings included:
Properties
Molecular Formula |
C7H4F2N2 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
(3,4-difluorophenyl)cyanamide |
InChI |
InChI=1S/C7H4F2N2/c8-6-2-1-5(11-4-10)3-7(6)9/h1-3,11H |
InChI Key |
SRCHZVVHCGOULI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC#N)F)F |
Origin of Product |
United States |
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